molecular formula C16H11Cl2N3O2 B10936219 2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10936219
M. Wt: 348.2 g/mol
InChI Key: VLKOVBIZHILHOR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and dichlorophenyl groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

2-cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C16H11Cl2N3O2/c17-9-3-4-10(11(18)5-9)13-6-14(16(22)23)21-15(19-13)7-12(20-21)8-1-2-8/h3-8H,1-2H2,(H,22,23)

InChI Key

VLKOVBIZHILHOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC(=NC3=C2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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